molecular formula C16H18N2O5S2 B2962831 2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide CAS No. 941987-33-3

2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide

Cat. No.: B2962831
CAS No.: 941987-33-3
M. Wt: 382.45
InChI Key: GWDUCDDVFXGQHL-UHFFFAOYSA-N
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Description

2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide is a synthetic organic compound with the molecular formula C21H26N2O5S2 and a molecular weight of 450.57 g/mol . It is part of the thiophene carboxamide chemical class, a scaffold recognized in medicinal chemistry for its diverse therapeutic potential . Thiophene derivatives are significant in scientific research due to their wide range of reported biological activities, which include antimicrobial, anti-inflammatory, and antitumor properties . Recent advanced research has highlighted thiophene carboxamide derivatives as promising scaffolds for developing novel inhibitors, such as for the enzyme sphingomyelin synthase 2 (SMS2), which is a potential target for treating conditions like dry eye disease . Furthermore, analogous structures have been investigated as biomimetics of known anticancer agents, demonstrating potential in disrupting cancer cell proliferation . This product is intended for research purposes only, specifically for use in chemical synthesis, biochemical profiling, and investigative pharmacology as a novel chemical entity. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can source this compound from certified suppliers like Life Chemicals, with various quantities available .

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylbutanoylamino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5S2/c1-23-11-4-6-12(7-5-11)25(21,22)10-2-3-14(19)18-16-13(15(17)20)8-9-24-16/h4-9H,2-3,10H2,1H3,(H2,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDUCDDVFXGQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides .

Mechanism of Action

The mechanism of action of 2-[4-(4-methoxybenzenesulfonyl)butanamido]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related thiophene derivatives from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Groups
Target Compound C₁₇H₁₉N₃O₅S₂* ~417.5 4-methoxybenzenesulfonyl, butanamido Sulfonamide, carboxamide, methoxy
2-(4-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide C₁₈H₁₄FN₃O₄S₂ 419.5 4-fluorophenylsulfonamido, benzamido Sulfonamide, carboxamide, fluorine
CAS 932997-87-0 C₁₇H₁₈N₂O₅S₂ 394.5 4-methoxyphenylsulfonyl, acetamido Sulfonamide, carboxamide, methoxy
2-4-Methylphenylimino-3-carboxamide-substituted thiophene Not reported Not reported 4-methylphenylimino, 2-chlorophenyl Imino, carboxamide, chloro

Note: The molecular formula and weight of the target compound are inferred based on structural analysis, as explicit data are unavailable in the evidence.

Key Observations:

Chain Length and Flexibility: The target compound’s butanamido linker (four-carbon chain) provides greater flexibility compared to the acetamido linker (two-carbon chain) in CAS 932997-87-0 . This may enhance hydrophobic interactions with biological targets.

Electronic Effects :

  • The methoxy group in the target compound and CAS 932997-87-0 is electron-donating, which may increase solubility and alter electronic distribution compared to the fluorine substituent in , which is electron-withdrawing and enhances electronegativity.

Ring Systems :

  • The target compound and share a simple thiophene core, whereas CAS 932997-87-0 incorporates a cyclopenta[b]thiophene ring, reducing conformational freedom and possibly affecting binding specificity.

Pharmacological Implications

While biological data for the target compound are absent in the evidence, comparisons with analogues suggest hypotheses:

  • Anti-inflammatory Potential: The 4-methylphenylimino substituent in is associated with analgesic and anti-inflammatory activities . The target’s sulfonamide group, common in COX-2 inhibitors, may confer similar properties.
  • Enzyme Inhibition : The sulfonamide moiety in the target compound and is critical for binding to enzymes like carbonic anhydrase or kinases. The fluorine in may enhance binding affinity through halogen bonding.

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